REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[C:5](=[CH:8][CH:9]=1)[CH:6]=[O:7].C(=O)([O-])[O-].[K+].[K+].Br[CH:18]([CH3:23])[C:19]([O:21][CH3:22])=[O:20]>CC(=O)CC>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][C:4]=1[O:10][CH:18]([CH3:23])[C:19]([O:21][CH3:22])=[O:20])=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(C=O)=CC1)O
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a light yellow oil as a residue
|
Type
|
WASH
|
Details
|
eluted first with diethyl ether/petroleum ether (25/75)
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure, 8.2 g of methyl 2-(2-formyl-5-methylphenoxy)propionate
|
Type
|
CUSTOM
|
Details
|
was recovered as a white solid, m.p. 65°-68° C
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(OC(C(=O)OC)C)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |